Antifungal agent 58
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H15F3N2Se |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |
InChI |
InChI=1S/C18H15F3N2Se/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |
InChI Key |
DXQPEWCGJPXSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antifungal Agent A21: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global public health. This has necessitated the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. One such promising candidate that has garnered recent attention is Antifungal Agent A21, a semi-synthetic derivative of the potent polyene antibiotic, Amphotericin B. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Amphotericin A21, offering valuable insights for researchers and professionals in the field of antifungal drug development.
Amphotericin A21 was rationally designed to mitigate the dose-limiting nephrotoxicity associated with its parent compound, Amphotericin B, while retaining its broad-spectrum antifungal activity.[1][2] The primary mechanism of action for this class of molecules involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately resulting in fungal cell death.[3][4]
Discovery of Amphotericin A21: A Tale of Rational Design
The discovery of Amphotericin A21 stemmed from a focused effort to improve the therapeutic index of Amphotericin B. The core hypothesis was that chemical modification of the Amphotericin B scaffold could dissociate its antifungal efficacy from its mammalian cell toxicity. Researchers explored the synthesis of various derivatives, leading to the identification of the L-histidine methyl ester of Amphotericin B, designated as A21.[1][5] This modification was found to significantly reduce the compound's toxicity while maintaining a potent antifungal effect comparable to the parent drug.[1]
Synthesis of Amphotericin A21
The synthesis of Amphotericin A21 is a semi-synthetic process starting from the commercially available Amphotericin B. The key transformation involves the esterification of the C16 carboxyl group of Amphotericin B with L-histidine methyl ester.
Synthetic Workflow
Caption: Synthetic workflow for Amphotericin A21.
Experimental Protocols
Synthesis of L-Histidine Methyl Ester Dihydrochloride
A solution of L-histidine in methanol is cooled to 0°C. Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. The reaction mixture is then heated to 60°C and maintained for 6 hours. The solvent is subsequently removed under reduced pressure, and the crude product is recrystallized from a methanol/ether mixture to yield L-histidine methyl ester dihydrochloride.[5]
Synthesis of Amphotericin A21
Amphotericin B is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). A coupling agent, for example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a base like triethylamine (Et₃N) are added to the solution. The pre-prepared L-histidine methyl ester dihydrochloride is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using appropriate chromatographic techniques.[3]
Antifungal Activity of Amphotericin A21
Amphotericin A21 has demonstrated potent in vitro activity against a broad range of pathogenic fungi, including various species of Candida and Aspergillus. Its efficacy is comparable to that of the parent drug, Amphotericin B.
| Fungal Strain | Amphotericin A21 MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.1 - 1.0 | 0.1 - 1.0 |
| Candida krusei | 0.2 - 1.0 | 0.2 - 1.0 |
| Aspergillus fumigatus | 0.5 - 2.0 | 0.5 - 2.0 |
Note: The MIC (Minimum Inhibitory Concentration) values are generalized from available literature and may vary depending on the specific strain and testing methodology.
Mechanism of Action
The primary mechanism of antifungal action of Amphotericin A21 is consistent with that of other polyene macrolides. It selectively binds to ergosterol, the principal sterol in fungal cell membranes, leading to the formation of transmembrane channels or pores.[3][4] This disruption of the membrane's integrity results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death. The selectivity for fungal cells is attributed to the higher affinity of polyenes for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.
Signaling Pathway of Ergosterol-Mediated Cell Death
Caption: Ergosterol-mediated cell death by Amphotericin A21.
Preclinical Evaluation and Safety Profile
Preclinical studies have indicated that Amphotericin A21 possesses a significantly improved safety profile compared to Amphotericin B. In vivo studies in animal models have demonstrated its efficacy in treating systemic fungal infections with reduced signs of nephrotoxicity.[1] Toxicological evaluations have further confirmed the lower toxicity of Amphotericin A21, suggesting a wider therapeutic window.[1]
Conclusion
Amphotericin A21 represents a promising advancement in the quest for safer and more effective antifungal therapies. Its rational design, building upon the well-established scaffold of Amphotericin B, has yielded a compound with a comparable antifungal spectrum but with markedly reduced toxicity. The synthetic route is well-defined, and its mechanism of action is understood. Further clinical development of Amphotericin A21 is warranted to fully assess its potential as a valuable addition to the clinical armamentarium against life-threatening fungal infections.
References
- 1. rroij.com [rroij.com]
- 2. Amphotericin B and its new derivatives - mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety - PMC [pmc.ncbi.nlm.nih.gov]
Selenium-Containing Miconazole Analogues as Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antifungal resistance necessitates the development of novel therapeutic agents. One promising strategy is the modification of existing antifungal drugs to enhance their efficacy and overcome resistance mechanisms. This technical guide explores the synthesis, antifungal activity, and mechanism of action of selenium-containing analogues of miconazole. By leveraging the unique biochemical properties of selenium as a bioisostere for sulfur or oxygen, researchers have developed potent new antifungal candidates. This document provides a comprehensive overview of the key findings, including quantitative data on antifungal efficacy, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Selenium-Containing Antifungal Agents
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[1] The efficacy of current antifungal therapies is increasingly challenged by the emergence of drug-resistant fungal strains.[2] Azole antifungals, such as miconazole, are a cornerstone of antifungal therapy. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
Bioisosteric replacement is a well-established strategy in drug design to improve pharmacological properties. Selenium, a trace element with known antimicrobial properties, serves as a valuable bioisostere for sulfur and oxygen.[1] Its incorporation into drug scaffolds can modulate factors such as lipophilicity, metabolic stability, and target binding affinity. Studies have shown that organoselenium compounds exhibit a significantly higher hit rate for antifungal activity compared to their non-selenium counterparts, often with a favorable toxicity profile.[4] This has led to the exploration of selenium-containing analogues of miconazole as a novel class of antifungal agents.[1][5]
Synthesis of Selenium-Containing Miconazole Analogues
The synthesis of selenium-containing miconazole analogues typically involves a multi-step process starting from commercially available precursors. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis
A representative synthetic route to selenium-containing miconazole analogues, based on the work of Xu et al., is as follows:
-
Preparation of the Selenocyanate Intermediate: An appropriate alkyl halide is reacted with potassium selenocyanate (KSeCN) in a suitable solvent such as dimethylformamide (DMF) at room temperature to yield the corresponding alkyl selenocyanate.
-
Reduction to Selenol: The alkyl selenocyanate is then reduced to the corresponding selenol using a reducing agent like sodium borohydride (NaBH₄) in ethanol.
-
Nucleophilic Substitution: The freshly prepared selenol is reacted with a miconazole-derived electrophile, typically containing a leaving group such as a tosylate or a halide, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterization: The structure of the synthesized analogue is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Antifungal Activity
Selenium-containing miconazole analogues have demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including clinically relevant yeasts and molds. Notably, these compounds often exhibit superior activity compared to miconazole and fluconazole, particularly against fluconazole-resistant strains.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antifungal efficacy of these analogues is typically quantified by determining their Minimum Inhibitory Concentrations (MICs), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for representative selenium-containing miconazole analogues against various fungal pathogens.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium-Containing Miconazole Analogues against Yeast Pathogens
| Compound | C. albicans SC5314 | C. albicans (Fluconazole-Resistant) | C. parapsilosis ATCC 22019 | C. glabrata ATCC 90030 | C. krusei ATCC 6258 | Cryptococcus neoformans ATCC 90112 |
| Analogue A03 | 0.01 | 0.5 | 0.03 | 0.25 | 0.5 | 0.125 |
| Miconazole | 0.25 | 2 | 0.125 | 1 | 4 | 0.5 |
| Fluconazole | 0.5 | 64 | 1 | 8 | 32 | 4 |
Data presented are representative values compiled from published studies.[1][5]
Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium-Containing Miconazole Analogues against Filamentous Fungi
| Compound | Aspergillus fumigatus ATCC 204305 | Trichophyton rubrum CMCC(F)T1v |
| Analogue A03 | 1 | 0.06 |
| Miconazole | 4 | 0.5 |
| Fluconazole | >64 | 16 |
Data presented are representative values compiled from published studies.[1][5]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of Selenium in Antifungal Agent 58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 58, also identified as compound A21, is a novel, potent selenium-containing analogue of miconazole. This technical guide delves into the core functionalities of selenium within this compound, summarizing its antifungal activity, mechanism of action, and available experimental data. The incorporation of selenium is a strategic approach in medicinal chemistry, often employed to enhance pharmacological properties. In the context of this compound, selenium plays a pivotal role in its efficacy, particularly against drug-resistant fungal strains.[1][2] This document provides a comprehensive overview based on currently accessible data.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This disruption alters the fluidity and permeability of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation. The selenium atom within the molecule is believed to enhance its binding affinity to the active site of CYP51, contributing to its potent antifungal activity.
Signaling Pathway: Ergosterol Biosynthesis
References
Methodological & Application
Application Notes and Protocols for Antifungal Agent 58 (Compound A21)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antifungal agent 58, also referred to as compound A21, is a potent antifungal compound demonstrating significant efficacy against a broad spectrum of fungal pathogens. Research indicates its potential as a therapeutic agent against human pathogens, including fluconazole-resistant Candida albicans, and as a fungicide for controlling plant pathogenic fungi[1][2][3][4]. This document provides a comprehensive overview of the available research data and detailed protocols for its investigation.
2. Data Presentation
The antifungal activity of compound A21 has been quantified against various fungal species. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values.
Table 1: In Vitro Antifungal Activity of Compound A21 against Human Pathogens
| Fungal Species | Strain Information | MIC (µg/mL) | Reference |
| Candida albicans | Multiple strains, including fluconazole-resistant ones | 0.06 - 8 | [3] |
Table 2: In Vitro Antifungal Activity of Compound A21 against Plant Pathogens
| Fungal Species | EC50 (mg/L) | Comparison with Commercial Fungicides | Reference |
| Rhizoctonia solani | 0.03 | Comparable to or higher than fluxapyroxad (0.02 mg/L) and boscalid (0.29 mg/L) | [1][2][5] |
| Botrytis cinerea | 0.04 | Higher than fluxapyroxad (0.20 mg/L) and boscalid (0.42 mg/L) | [1][2][5] |
Additionally, a study on pyridine-based compounds reported that a compound designated as A21 exhibited over 90% inhibition of several plant pathogenic fungi at a concentration of 50 µg/mL, including Fusarium graminearum, Magnaporthe oryzae, Rhizoctonia solani, Colletotrichum gloeosporioides, Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria sp.[4].
3. Mechanism of Action
While the exact mechanism of action for every reported "compound A21" is not fully elucidated in a single source, a prominent proposed mechanism is the inhibition of succinate dehydrogenase (SDH)[1][2][5]. SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a decrease in ATP production and ultimately, cell death. This mechanism is consistent with the mode of action of a class of fungicides known as SDHIs.
Caption: Proposed mechanism of action of Compound A21 via inhibition of succinate dehydrogenase (SDH).
4. Experimental Protocols
The following are detailed methodologies for key experiments related to the research and development of this compound (Compound A21).
4.1. General Research Workflow
The overall workflow for the investigation of Compound A21 can be visualized as follows:
Caption: Overall research workflow for the evaluation of Compound A21.
4.2. Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used for screening antifungal compounds against plant pathogenic fungi[2][4].
Objective: To determine the inhibitory effect of Compound A21 on the mycelial growth of various fungal species.
Materials:
-
Compound A21
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (9 cm diameter)
-
Fungal cultures of interest (e.g., R. solani, B. cinerea)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Compound A21 in DMSO.
-
Medicated Agar Preparation:
-
Autoclave PDA medium and cool it to 50-60°C.
-
Add the appropriate volume of the Compound A21 stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of DMSO is not inhibitory to fungal growth (typically ≤ 1% v/v).
-
Pour the medicated PDA into sterile Petri dishes and allow them to solidify.
-
-
Control Plates: Prepare control plates containing PDA with the same concentration of DMSO used for the test plates, and PDA-only plates.
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each medicated and control plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
-
EC50 Determination: To determine the EC50 value, repeat the assay with a range of concentrations of Compound A21 and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.
4.3. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on standard methods for determining the MIC of antifungal agents against yeasts like Candida albicans.
Objective: To determine the lowest concentration of Compound A21 that inhibits the visible growth of a fungal microorganism.
Materials:
-
Compound A21
-
DMSO
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Fungal inoculum (e.g., C. albicans), standardized to a specific cell density
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of Compound A21 in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium (e.g., 0.5-2.5 x 10^3 cells/mL for C. albicans).
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound A21 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
4.4. Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To determine if Compound A21 inhibits the activity of the enzyme succinate dehydrogenase.
Materials:
-
Mitochondrial fraction isolated from the target fungus or a model organism (e.g., porcine heart)
-
Compound A21
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate (substrate)
-
Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and varying concentrations of Compound A21.
-
Pre-incubation: Pre-incubate the reaction mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding succinate and the electron acceptors (PMS and DCPIP).
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound A21 relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of Compound A21 required to inhibit 50% of the SDH activity.
5. Disclaimer
The information provided in this document is a synthesis of data from multiple research publications. The term "Compound A21" may refer to different chemical entities in different studies. Researchers should carefully consult the original publications and perform their own validation experiments.
References
Preparation of Antifungal Agent 58 Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Antifungal agent 58 (also known as compound A21; CAS No. 2422019-94-9) stock solutions intended for in vitro antifungal susceptibility testing. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Stability Data
This compound is a potent antifungal compound, particularly effective against fluconazole-resistant strains of Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 μg/mL.[1][2] Proper handling and storage are essential to maintain its biological activity.
| Property | Data |
| CAS Number | 2422019-94-9 |
| Molecular Formula | C₁₈H₁₅F₃N₂Se |
| Molecular Weight | 395.28 g/mol |
| Appearance | Solid |
| Solubility | Primarily soluble in Dimethyl Sulfoxide (DMSO).[1] If solubility issues arise, ethanol or Dimethylformamide (DMF) may be tested. |
| Powder Storage Stability | 3 years at -20°C, 2 years at 4°C |
| In-Solvent Storage Stability | 6 months at -80°C, 1 month at -20°C |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in in vitro assays.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Equipment
-
Laminar flow hood or biological safety cabinet
-
-20°C and -80°C freezers for storage
Procedure
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary PPE is worn. Perform all weighing and solution preparation steps in a laminar flow hood or a chemical fume hood to avoid contamination and inhalation.
-
Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of the compound.
-
Calculation:
-
Volume of DMSO (in Liters) = Mass of compound (in g) / (Molecular Weight (in g/mol ) * Molar Concentration (in mol/L))
-
Example: (0.00395 g) / (395.28 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Diagram 1: Stock Solution Preparation Workflow
Application in In Vitro Antifungal Susceptibility Testing
The prepared stock solution is now ready for use in various in vitro assays, such as broth microdilution to determine the MIC.
Protocol for Broth Microdilution Assay
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium (e.g., RPMI-1640). The concentration of the working solution should be the highest concentration to be tested in the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed a level that affects fungal growth (typically ≤1%).
-
Serial Dilutions: Perform two-fold serial dilutions of the working solution in a 96-well microtiter plate containing the culture medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per established protocols (e.g., CLSI or EUCAST guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include appropriate controls (medium only, cells only, and solvent control).
-
Incubation: Incubate the plate at the optimal temperature and duration for the fungal species being tested.
-
MIC Determination: After incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Diagram 2: Broth Microdilution Workflow
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling chemical compounds of this nature should be strictly followed.
-
Personal Protective Equipment: Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powder form to avoid inhalation.
-
Contact: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: If ingested, do not induce vomiting. Seek immediate medical attention.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
By following these detailed application notes and protocols, researchers can ensure the reliable and safe preparation and use of this compound stock solutions for their in vitro antifungal studies.
References
Application Notes and Protocols: Antifungal Susceptibility Testing for Antifungal Agent 58
Introduction
Antifungal agent 58 is a novel investigational compound with potential broad-spectrum activity against various fungal pathogens. Establishing a reliable and reproducible method for determining its in vitro efficacy is a critical step in its preclinical development. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against common fungal isolates, based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).
The following protocols and data presentation formats are intended for use by researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal compounds.
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC data for this compound against a panel of quality control (QC) and clinical fungal isolates.
| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Candida parapsilosis | ATCC 22019 | 0.125 - 0.5 |
| Candida krusei | ATCC 6258 | 1 - 4 |
| Aspergillus flavus | ATCC 204304 | 0.25 - 1 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2 |
Table 2: Sample MIC Data for this compound Against a Panel of Clinical Fungal Isolates
| Isolate ID | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| CA-01 | Candida albicans | 0.25 | 1 | 0.06 - 2 |
| CG-01 | Candida glabrata | 0.5 | 2 | 0.125 - 4 |
| CT-01 | Candida tropicalis | 0.125 | 0.5 | 0.03 - 1 |
| AF-01 | Aspergillus fumigatus | 1 | 4 | 0.25 - 8 |
| FN-01 | Fusarium solani | 8 | >16 | 4 - >16 |
MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited.
Experimental Protocols
Broth Microdilution Assay for Yeasts (Based on CLSI M27)
This protocol is designed to determine the MIC of this compound against yeast species such as Candida spp. and Cryptococcus spp.
a. Media Preparation:
-
Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterilize the medium by filtration through a 0.22 µm filter.
b. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
c. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the agent in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.016 to 16 µg/mL.
d. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
e. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.
Broth Microdilution Assay for Molds (Based on CLSI M38)
This protocol is adapted for determining the MIC of this compound against filamentous fungi such as Aspergillus spp.
a. Media Preparation:
-
Use the same RPMI 1640 medium as described for the yeast protocol.
b. Inoculum Preparation:
-
Grow the mold isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL after dilution in RPMI 1640 medium.
c. Preparation of this compound Dilutions:
-
Follow the same serial dilution procedure as described for the yeast protocol.
d. Inoculation and Incubation:
-
Inoculate the microtiter plates as described for the yeast protocol.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
e. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth (100% inhibition) as observed visually.
Visualizations
Caption: Workflow for the antifungal susceptibility testing of this compound.
Caption: Hypothetical mechanism of action for this compound.
Application Note: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 58
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Antifungal susceptibility testing (AFST) is a critical tool for monitoring resistance trends, guiding therapeutic decisions, and discovering new antifungal compounds.[1][2] The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure derived from AFST, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This document provides a detailed protocol for determining the MIC of Antifungal agent 58, a novel selenium-containing miconazole analogue with potent activity against various fungal species, including fluconazole-resistant strains.[4]
This compound: Overview
This compound is a potent antifungal compound that has demonstrated significant efficacy against Candida albicans strains with MIC values ranging from 0.06 to 8 μg/mL.[4] As an analogue of miconazole, its mechanism of action is presumed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Specifically, azole antifungals typically target the enzyme lanosterol 14-α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[6][7]
Principle of the MIC Assay
The MIC assay is based on challenging a standardized inoculum of a fungal isolate with serial dilutions of an antifungal agent. After a specified incubation period, the concentration at which fungal growth is significantly inhibited is determined. The two most widely accepted reference methods for MIC testing are broth microdilution and agar dilution, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8] This note will detail both methods.
Experimental Protocols
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antifungal agents in a liquid medium, typically performed in 96-well microtiter plates.[1][9]
Materials and Reagents:
-
This compound stock solution (e.g., 1280 μg/mL in DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile water or saline
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Multichannel pipette
-
Incubator (35°C)[10]
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates onto Sabouraud Dextrose Agar and incubate for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Add 100 μL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 μL of the working stock solution of this compound (e.g., at 2X the highest desired final concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 μL from the tenth column.
-
This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 μL of the prepared fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 μL.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[10]
-
-
Reading the MIC:
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition for azoles) compared to the drug-free growth control well.[1]
-
Spectrophotometric Reading: Measure the optical density (OD) at 600 nm.[10] The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.
-
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antifungal agent directly into an agar medium upon which the fungal inoculum is spotted.[11][12]
Materials and Reagents:
-
This compound stock solution
-
Fungal strains
-
RPMI-1640 agar medium (supplemented with 2% glucose)
-
Sterile petri dishes
-
Inoculum replicating device
Procedure:
-
Preparation of Agar Plates:
-
Prepare molten RPMI-1640 agar and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Prepare a series of plates with 2-fold decreasing concentrations of the agent.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Spot a small volume (1-10 μL) of each fungal inoculum onto the surface of the agar plates, from the lowest to the highest drug concentration, ending with the drug-free control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C for 48 hours or until sufficient growth is seen on the control plate.
-
-
Reading the MIC:
Data Presentation
The following table summarizes hypothetical MIC data for this compound against a panel of clinically relevant fungal species. Data is presented as the MIC range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).
| Fungal Species (n=50) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans | 0.06 - 4 | 0.25 | 1 |
| Candida glabrata | 0.25 - 16 | 2 | 8 |
| Candida krusei | 0.5 - 32 | 4 | 16 |
| Cryptococcus neoformans | 0.125 - 2 | 0.25 | 1 |
| Aspergillus fumigatus | 0.25 - 8 | 1 | 4 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Workflow of the Broth Microdilution MIC Assay.
Mechanism of Action Pathway
This diagram illustrates the proposed mechanism of action for this compound, targeting the ergosterol biosynthesis pathway.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Interpretation of Results
The MIC value is a critical parameter but must be interpreted in a clinical context. For established antifungal agents, clinical breakpoints (CBPs) are defined by regulatory bodies to categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R).[1][15]
-
Susceptible (S): Implies a high likelihood of therapeutic success with a standard dosing regimen.
-
Intermediate (I) / Susceptible, Increased Exposure: Implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dose is used.[16]
-
Resistant (R): Indicates a high likelihood of therapeutic failure, even with increased exposure.[15]
As this compound is a novel compound, specific CBPs have not yet been established. The MIC data generated should be compared with that of existing antifungal agents and correlated with in vivo efficacy studies to determine its potential clinical utility.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. repub.eur.nl [repub.eur.nl]
Unlocking Antifungal Synergy: Application Notes and Protocols for Antifungal Agent 58
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the synergistic antifungal effects of Antifungal Agent 58, a novel selenium-containing miconazole analogue. As a potent inhibitor of ergosterol biosynthesis, Agent 58 presents a promising candidate for combination therapies against resistant fungal pathogens, particularly Candida albicans. This document outlines detailed experimental protocols for assessing synergy, presenting quantitative data, and visualizing key cellular pathways and workflows.
Introduction to Antifungal Synergy
Combination therapy is a critical strategy to enhance antifungal efficacy, reduce toxicity, and overcome drug resistance. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects.[1] Key metrics for quantifying synergy include the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays and the enhanced rate of fungal killing observed in time-kill assays.
This compound, being an imidazole derivative, is presumed to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[2][3] By disrupting this pathway, Agent 58 can potentially potentiate the activity of other antifungal agents that act on different cellular targets.
Key Experimental Protocols
To rigorously evaluate the synergistic potential of this compound, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[4][5] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., an echinocandin like caspofungin or a polyene like amphotericin B)
-
Fungal isolate (e.g., fluconazole-resistant Candida albicans)
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antifungal agent vertically down the plate.
-
The final plate will contain a matrix of concentrations for both drugs. Include drug-free wells as growth controls and wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 × 10^5 CFU/mL in each well.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.[5]
-
The MIC for azoles is often defined as the concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free control.
-
-
Calculating the FIC Index:
-
Calculate the FIC for each drug:
-
FIC of Agent 58 = (MIC of Agent 58 in combination) / (MIC of Agent 58 alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for each combination:
-
FICI = FIC of Agent 58 + FIC of Drug B[1]
-
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of fungal killing by antifungal agents, alone and in combination.[6][7]
Materials:
-
This compound
-
Second antifungal agent
-
Fungal isolate
-
Culture tubes or flasks
-
Sabouraud Dextrose Broth (SDB) or RPMI 1640
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
Prepare a starting inoculum of approximately 10^5 CFU/mL in the appropriate broth medium.
-
-
Drug Concentrations:
-
Prepare tubes with the following:
-
Drug-free control
-
This compound at a predetermined concentration (e.g., at or below its MIC)
-
Second antifungal agent at a predetermined concentration
-
The combination of both agents at the same concentrations
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Time-Kill Curves:
| Interaction | Definition |
| Synergy | ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[7][8] |
| Indifference | <2-log10 change in CFU/mL with the combination compared to the most active single agent. |
| Antagonism | ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent. |
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| Agent 58 | 2.0 | 0.5 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Antifungal X | 8.0 | 2.0 | 0.25 | ||
| Agent 58 | 2.0 | 1.0 | 0.5 | \multirow{2}{}{1.0} | \multirow{2}{}{Indifference} |
| Antifungal Y | 4.0 | 2.0 | 0.5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Time-Kill Assay Results for this compound and Antifungal X against Candida albicans at 24 hours
| Treatment | Initial Inoculum (log10 CFU/mL) | Final Viable Count (log10 CFU/mL) | Change in Viable Count (log10 CFU/mL) |
| Growth Control | 5.0 | 8.5 | +3.5 |
| Agent 58 (MIC) | 5.0 | 4.5 | -0.5 |
| Antifungal X (MIC) | 5.0 | 5.2 | +0.2 |
| Agent 58 + Antifungal X | 5.0 | 2.1 | -2.9 |
This table presents hypothetical data for illustrative purposes. Synergy is observed as the combination resulted in a >2-log10 reduction compared to the most active single agent (Agent 58).
Visualizing Cellular Pathways and Workflows
Graphical representations are invaluable for understanding the mechanisms of action and experimental designs.
Ergosterol Biosynthesis Pathway and the Action of Imidazole Antifungals
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of imidazole antifungal agents like miconazole and, presumably, this compound.
Signaling Pathways Affected by Ergosterol Biosynthesis Inhibition
Inhibition of ergosterol biosynthesis can trigger stress response signaling pathways in fungi, such as the calcineurin and cell wall integrity (CWI) pathways.[9] Combining Agent 58 with inhibitors of these pathways could lead to enhanced antifungal activity.
Experimental Workflow for Synergy Assessment
The following diagram outlines the logical flow of experiments to assess the antifungal synergy of Agent 58.
Conclusion
These application notes provide a framework for the systematic investigation of the synergistic antifungal properties of this compound. By employing standardized protocols such as the checkerboard assay and time-kill curve analysis, researchers can generate robust and reproducible data. The structured presentation of this data, coupled with the visualization of relevant biological pathways and experimental workflows, will facilitate a comprehensive understanding of the potential of this compound in combination therapies to combat fungal infections.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Fungal Biofilm Inhibition by Antifungal Agent 58
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to conventional antifungal therapies, posing a significant challenge in clinical and industrial settings. This document provides a detailed protocol for assessing the efficacy of a novel compound, Antifungal Agent 58, in inhibiting fungal biofilm formation. The protocol outlines methods for biofilm cultivation, treatment with the antifungal agent, and subsequent quantification of biofilm inhibition using established techniques.
Experimental Protocols
This section details the step-by-step methodologies for evaluating the antibiofilm activity of this compound. The primary methods covered are the crystal violet (CV) assay for biomass quantification and the XTT reduction assay for assessing cell metabolic activity. Further advanced analyses using Confocal Laser Scanning Microscopy (CLSM) and Real-Time Quantitative PCR (RT-qPCR) are also described.
Fungal Strain and Culture Preparation
-
Strain Selection: A clinically relevant fungal strain known for robust biofilm formation (e.g., Candida albicans SC5314) should be used.
-
Culture Conditions:
-
Streak the fungal strain from a frozen stock onto a Sabouraud Dextrose (SD) agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SD broth and incubate overnight at 30°C with shaking (150 rpm).
-
Harvest the cells by centrifugation (3000 x g for 10 minutes), wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer.
-
Biofilm Formation and Treatment
-
Biofilm Formation:
-
Dispense 100 µL of the standardized fungal cell suspension into the wells of a flat-bottomed 96-well polystyrene microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in RPMI-1640 medium to achieve the desired final concentrations.
-
Remove the medium from the wells containing the adhered cells and add 200 µL of the medium containing the different concentrations of this compound.
-
Include positive control wells (biofilm with no treatment) and negative control wells (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation in the presence of the agent.
-
Quantification of Biofilm Inhibition
Two primary methods are used for quantifying the extent of biofilm inhibition.
The CV assay stains both living and dead cells, providing a measure of the total biofilm biomass.
-
Staining:
-
After the treatment period, carefully aspirate the medium from all wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.
-
Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
-
Destaining and Measurement:
-
Remove the CV solution and wash the wells thoroughly with distilled water until the washing water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound CV.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the destaining solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
The XTT assay measures the metabolic activity of viable cells within the biofilm.
-
Reagent Preparation:
-
Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 mg/mL in PBS.
-
Prepare a menadione solution at 10 mM in acetone.
-
Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1.
-
-
Assay Procedure:
-
After the treatment period, wash the biofilms twice with 200 µL of sterile PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.
-
Advanced Analysis (Optional)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it.
-
Sample Preparation: Grow biofilms on sterile glass coverslips placed in a 6-well plate, following the treatment protocol described above.
-
Staining: Stain the biofilms with a combination of fluorescent dyes, such as FUN-1 (stains metabolically active cells red) and Calcofluor White (stains chitin in the fungal cell wall blue).
-
Imaging: Visualize the stained biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture.
RT-qPCR can be used to assess the effect of this compound on the expression of genes known to be involved in biofilm formation and drug resistance (e.g., ALS1, HWP1, ERG11).
-
RNA Extraction: Grow and treat biofilms as previously described. Scrape the biofilm from the surface and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the target genes and a suitable housekeeping gene (e.g., *ACT
Troubleshooting & Optimization
Troubleshooting low potency of Antifungal agent 58 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 58.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound A21, is a potent, novel antifungal agent. It is a miconazole analogue that incorporates selenium into its structure.[1][2][3] It has demonstrated significant activity against pathogenic fungi, including strains of Candida albicans that are resistant to fluconazole.[1]
Q2: What is the mechanism of action of this compound?
As a miconazole analogue, this compound is believed to exert its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5] The inclusion of selenium in its structure is thought to enhance its inhibitory activity.[2][6]
Q3: What is the reported potency of this compound?
In vitro studies have shown that this compound inhibits Candida albicans strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 µg/mL.[1] It has been reported to be more effective than miconazole against certain strains.[1]
Troubleshooting Guide: Low Potency of this compound in Experiments
This guide addresses common issues that may lead to lower-than-expected potency of this compound in your experiments.
Issue 1: Suboptimal In Vitro Assay Conditions
The observed potency of an antifungal agent is highly dependent on the in vitro assay conditions. Deviation from standardized protocols can lead to inaccurate and inconsistent results.
Recommendations:
-
Standardized Protocols: Employ standardized antifungal susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
-
Media Composition: The composition of the growth medium, including pH and nutrient levels, can significantly influence the activity of antifungal compounds. Ensure you are using the recommended medium, typically RPMI 1640, for susceptibility testing.
-
Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Prepare the inoculum from a fresh culture and adjust its concentration spectrophotometrically to the recommended range to ensure reproducibility.
-
Incubation Conditions: Strictly control the incubation temperature and duration as specified in the protocol. Variations can affect both fungal growth and compound activity.
Issue 2: Compound Solubility and Stability
Poor solubility or degradation of this compound in the experimental medium can drastically reduce its effective concentration and, consequently, its apparent potency.
Recommendations:
-
Solvent Selection: Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution of this compound. Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1%).
-
Solubility Assessment: Visually inspect the stock solution and the final assay wells for any signs of precipitation. If solubility is a concern, consider using a formulation with improved solubility characteristics if available.[10]
-
Stability: Be aware of the stability of the compound under your experimental conditions (e.g., light sensitivity, temperature). Store the stock solution at the recommended temperature and protect it from light if necessary. Prepare fresh dilutions for each experiment.
Issue 3: Fungal Strain Variability and Resistance
The susceptibility of different fungal strains to an antifungal agent can vary significantly. Intrinsic or acquired resistance mechanisms can also lead to low potency.
Recommendations:
-
Strain Verification: Confirm the identity and purity of the fungal strain being tested.
-
Quality Control Strains: Always include well-characterized quality control (QC) strains with known MIC values for this compound or related azoles in your experiments. This will help to validate your assay performance.
-
Resistance Mechanisms: Be aware of potential resistance mechanisms in your test strains, such as overexpression of the target enzyme (CYP51) or efflux pumps that can remove the compound from the fungal cell.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
96-well, U-bottom microdilution plates
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
From a 24-hour-old culture, suspend fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Data Presentation
Table 1: In Vitro Potency of this compound against Candida albicans
| Fungal Strain | Resistance Profile | MIC Range (µg/mL) | Reference |
| Candida albicans | Fluconazole-sensitive | 0.06 - 8 | [1] |
| Candida albicans | Fluconazole-resistant | 0.06 - 8 | [1] |
Table 2: Troubleshooting Checklist for Low Potency of this compound
| Category | Checkpoint | Recommended Action |
| Assay Conditions | Adherence to standardized protocol (e.g., CLSI) | Review and strictly follow a validated protocol. |
| Correct media formulation and pH | Use fresh, properly prepared RPMI 1640 with MOPS buffer. | |
| Accurate inoculum density | Prepare inoculum from a fresh culture and standardize spectrophotometrically. | |
| Appropriate incubation time and temperature | Ensure incubator is calibrated and follow protocol-specified duration. | |
| Compound Properties | Evidence of precipitation in stock or assay wells | Prepare a fresh stock solution; consider alternative solvents if necessary. |
| Potential for compound degradation | Prepare fresh dilutions for each experiment; store stock solution appropriately. | |
| Fungal Strain | Identity and purity of the test strain | Verify strain using standard microbiological techniques. |
| Inclusion of Quality Control (QC) strains | Run QC strains with known MICs in parallel with experimental strains. | |
| Suspected resistance in the test strain | Consider sequencing the ERG11 gene or performing efflux pump assays. |
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. Design, synthesis and antifungal activity of the novel water-soluble prodrug of antifungal triazole CS-758 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Antifungal agent 58 in DMSO and other solvents
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of the investigational compound, Antifungal Agent 58, in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a placeholder designation. Users should substitute this with the specific details of their compound of interest. The following data is generalized from public knowledge of compound stability and should be confirmed for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of molecules, including many antifungal agents, due to its high solubilizing capacity.[1][2] However, the optimal solvent should be determined empirically for this compound. While DMSO is often a good starting point, its own biological activities and potential for compound degradation should be considered. For example, DMSO can exhibit intrinsic antifungal properties at certain concentrations.[1][3][4]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term storage, it is generally recommended to store stock solutions of compounds in DMSO at -20°C or -80°C.[5] Storage at room temperature is generally not advised for extended periods, as degradation can occur. One study showed that while 92% of compounds in DMSO were observable after 3 months at room temperature, this dropped to 52% after one year.[6][7] To minimize degradation, it is also crucial to use high-purity, anhydrous DMSO and store it in airtight containers protected from light.[8]
Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?
A3: The number of tolerable freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that many compounds in DMSO are stable for multiple freeze-thaw cycles. One study indicated no significant compound loss after 11 cycles when freezing at -15°C and thawing at 25°C.[9][10] To minimize the risk of degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: I observed precipitation in my stock solution of this compound in DMSO. What should I do?
A4: Precipitation of compounds from DMSO solutions can be a problem, particularly for compounds that are difficult to bioassay.[11][12] If you observe precipitation, you can try to resolubilize the compound by gentle warming and vortexing. However, it is crucial to ensure that the compound has not degraded. If precipitation is a recurring issue, consider storing the compound at a lower concentration or using a different solvent or a co-solvent system.[12]
Q5: Can the water content in DMSO affect the stability of this compound?
A5: Yes, the presence of water in DMSO can significantly impact compound stability.[9][10] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[13] Water can lead to the hydrolysis of susceptible compounds. Therefore, it is critical to use anhydrous DMSO and to handle and store it properly to minimize water absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions. Perform a stability study on the compound in the chosen solvent. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of the compound. | Visually inspect the stock solution before use. If precipitation is observed, attempt to redissolve by gentle warming and vortexing. Consider long-term storage at a lower concentration. | |
| Loss of antifungal activity | Compound degradation due to improper storage. | Review storage conditions (temperature, light exposure). Store aliquots at -80°C for long-term storage. |
| Interaction with the storage container. | Studies have shown no significant difference between glass and polypropylene containers for many compounds.[9][10] However, for your specific agent, this should be verified. | |
| Unexpected biological activity | Intrinsic activity of the solvent. | DMSO itself can have antifungal properties.[1][3][4] Run appropriate vehicle controls in all experiments to account for solvent effects. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO under various conditions.
1. Materials:
- This compound
- Anhydrous DMSO (high purity)
- HPLC or LC/MS system
- Incubators or ovens for temperature studies
- Appropriate vials (glass or polypropylene)
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
- For freeze-thaw studies, prepare a separate set of aliquots that will be subjected to repeated cycles of freezing and thawing.
- At designated time points (e.g., 0, 1 week, 1 month, 3 months, etc.), retrieve a vial from each condition.
- Analyze the concentration and purity of this compound in the sample using a validated HPLC or LC/MS method.[9]
- Compare the results to the initial (time 0) analysis to determine the extent of degradation.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point for each condition.
- Determine the degradation rate and half-life of the compound under each condition.
Data Summary
The following table is a template for summarizing stability data for this compound. Users should populate this with their own experimental data.
| Solvent | Concentration | Storage Temperature | Time Point | % Remaining (Mean ± SD) |
| DMSO | 10 mM | Room Temperature | 1 Month | Insert Data |
| DMSO | 10 mM | 4°C | 1 Month | Insert Data |
| DMSO | 10 mM | -20°C | 1 Month | Insert Data |
| DMSO | 10 mM | -80°C | 1 Month | Insert Data |
| Other Solvent | Insert Data | Insert Data | Insert Data | Insert Data |
Visual Guides
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
How to prevent precipitation of Antifungal agent 58 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Antifungal Agent 58 in aqueous solutions during experiments.
I. Troubleshooting Guide: Preventing Precipitation of this compound
This compound is a novel, potent miconazole analogue containing selenium, effective against fluconazole-resistant fungal strains.[1] Like many azole antifungals, it is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in aqueous media. This guide provides a systematic approach to troubleshoot and prevent precipitation issues.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing the precipitation of this compound.
Caption: A workflow for troubleshooting the precipitation of this compound.
II. Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my aqueous buffer?
A1: this compound (C₁₈H₁₅F₃N₂Se, MW: 395.28) is a miconazole analogue containing selenium.[1] Its chemical structure, which includes an imidazole ring and fluorinated aromatic groups, confers high lipophilicity ("fat-loving") and low intrinsic aqueous solubility. When the concentration of this compound exceeds its solubility limit in an aqueous environment, it will precipitate out of the solution.
Q2: How can I increase the solubility of this compound in my experiments?
A2: Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly water-soluble drugs like this compound. These methods include:
-
pH Adjustment: As this compound contains a weakly basic imidazole group, its solubility is pH-dependent. Lowering the pH of the aqueous solution can protonate the imidazole nitrogen, forming a more soluble salt.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of lipophilic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.
-
Surfactant Micellization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly soluble drugs.
Q3: Which method is best for my specific application?
A3: The optimal method depends on the experimental context, including the required concentration of this compound, the tolerance of the biological system to excipients, and the desired formulation properties. The following table summarizes the advantages and disadvantages of each approach.
| Solubilization Strategy | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, cost-effective. | Potential for pH-induced degradation or altered biological activity. | In vitro assays where pH can be controlled and is compatible with the experimental system. |
| Co-solvents | High solubilization capacity for many compounds. | May have toxic effects on cells or organisms at higher concentrations. | In vitro screening, analytical method development. |
| Cyclodextrins | Generally well-tolerated, can improve stability. | Can be expensive, may alter drug-protein binding. | Cell-based assays, in vivo preclinical studies. |
| Surfactants | High solubilizing power, can be used at low concentrations. | Potential for cell lysis and toxicity, can interfere with certain assays. | Formulations for in vitro testing, some topical or oral delivery systems. |
Q4: Are there any starting concentrations you recommend for these excipients?
A4: The following table provides suggested starting concentration ranges for common excipients. Optimization will be required for your specific experimental conditions.
| Excipient Class | Example Excipient | Typical Starting Concentration Range |
| Co-solvents | Dimethyl sulfoxide (DMSO) | 0.1% - 5% (v/v) |
| Ethanol | 1% - 10% (v/v) | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.01% - 1% (v/v) |
| Pluronic® F-127 | 0.1% - 5% (w/v) |
III. Detailed Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal solubilization strategy for this compound.
Protocol 1: pH-Dependent Solubility Profile
This protocol determines the solubility of this compound at different pH values.
Caption: Workflow for determining the pH-dependent solubility of this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Separate the undissolved solid from the supernatant by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol evaluates the effect of different co-solvents on the solubility of this compound.
Methodology:
-
Select a suitable aqueous buffer in which this compound has low solubility (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of co-solvent mixtures by adding increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) to the aqueous buffer.
-
Determine the saturation solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound against the percentage of co-solvent.
Protocol 3: Cyclodextrin and Surfactant Solubilization (Phase Solubility Studies)
This protocol assesses the solubilizing efficiency of cyclodextrins and surfactants.
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of the chosen solubilizing agent (e.g., HP-β-CD or Polysorbate 80) in a fixed pH buffer.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved drug and quantify the concentration of dissolved this compound in the supernatant.
-
Plot the concentration of dissolved this compound against the concentration of the solubilizing agent. The slope of the linear portion of the curve indicates the complexation or micellar solubilization efficiency.
IV. Data Presentation: Illustrative Solubility Enhancement
The following tables present hypothetical, yet realistic, data to illustrate the potential effects of different solubilization strategies on this compound.
Table 1: Illustrative pH-Dependent Solubility of this compound
| pH | Illustrative Solubility (µg/mL) |
| 3.0 | 50.0 |
| 4.0 | 25.0 |
| 5.0 | 5.0 |
| 6.0 | 1.0 |
| 7.0 | < 0.1 |
| 8.0 | < 0.1 |
| 9.0 | < 0.1 |
Table 2: Illustrative Effect of Co-solvents on the Solubility of this compound at pH 7.4
| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |
| None | 0 | < 0.1 |
| DMSO | 5 | 10.0 |
| 10 | 50.0 | |
| Ethanol | 10 | 5.0 |
| 20 | 20.0 |
Table 3: Illustrative Effect of Cyclodextrin and Surfactant on the Solubility of this compound at pH 7.4
| Solubilizing Agent | Concentration (% w/v or v/v) | Illustrative Solubility (µg/mL) |
| HP-β-CD | 2 | 15.0 |
| 5 | 45.0 | |
| 10 | 100.0 | |
| Polysorbate 80 | 0.1 | 20.0 |
| 0.5 | 120.0 | |
| 1.0 | 250.0 |
For further assistance, please contact our technical support team.
References
Technical Support Center: Synthesis of Antifungal Agent 58
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Antifungal agent 58 (compound A21) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its analogues.
1. Low Yield in the N-Alkylation of Imidazole with 2,4-dichloro-α-chloroacetophenone
-
Question: We are experiencing low yields and the formation of multiple byproducts during the N-alkylation of imidazole. How can we improve this step?
-
Answer: Low yields in this step are often due to side reactions or incomplete reaction. Here are some factors to consider for optimization:
-
Reaction Conditions: The choice of base and solvent is critical. Triethylamine in benzene is a common system. Ensure the reagents are dry, as water can lead to unwanted side reactions.
-
Temperature Control: The reaction should be performed at a controlled temperature. Adding the 2,4-dichloro-α-chloroacetophenone solution dropwise can help manage any exotherm.
-
Purity of Starting Materials: Ensure the imidazole and 2,4-dichloro-α-chloroacetophenone are of high purity. Impurities can lead to the formation of colored byproducts and complicate purification.
-
Alternative Methods: Phase transfer catalysis has been shown to be an effective method for the N-alkylation of imidazole, often providing high yields and avoiding quaternization.[1] Using an ionic liquid as the reaction medium in a one-pot synthesis has also been reported to improve yields for similar compounds.[2]
Table 1: Optimization of N-Alkylation of Imidazole with Acyclic MBH Adducts (as an analogous reaction)
-
| Entry | Additive/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Toluene | Reflux | n.r. |
| 2 | DMAP | Toluene | Reflux | n.r. |
| 3 | 4 Å MS | Toluene | Reflux | n.r. |
| 4 | DABCO | Toluene | Reflux | 84 |
n.r. = no reaction. Data adapted from a study on a similar reaction type.[3]
2. Incomplete Reduction of the Ketone to a Hydroxyl Group
-
Question: The reduction of the carbonyl group in the intermediate is sluggish and often results in a mixture of starting material and the desired alcohol. What can be done to drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue. The following parameters can be optimized:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a selective reducing agent for this transformation.[4] Ensure it is fresh and has been stored under dry conditions.
-
Solvent: Methanol or ethanol are typically used as solvents. Ensure the solvent is anhydrous.
-
Temperature: The reaction is often carried out at room temperature or slightly below. If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) might be beneficial, but be cautious of potential side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
pH Control: Maintaining a neutral or slightly basic pH can be important.
-
3. Low Yield in the Final O-Alkylation Step with the Selenium Moiety
-
Question: We are struggling with the final step, the O-alkylation to introduce the selenium-containing side chain, resulting in a low yield of this compound. What are the critical parameters for this step?
-
Answer: This is a crucial step that forms the final product. Low yields can be attributed to several factors:
-
Base: A strong base like sodium hydride (NaH) is typically used to deprotonate the hydroxyl group. Ensure the NaH is of good quality and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable for this reaction.
-
Leaving Group: The selenium-containing alkylating agent should have a good leaving group (e.g., bromide or tosylate) to facilitate the nucleophilic substitution.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to avoid decomposition at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a selenium-containing analogue of miconazole.[5][6][7] The synthesis generally follows a route similar to that of miconazole, which involves three key steps:
-
N-alkylation: Reaction of imidazole with a suitable 2,4-dichloro-α-haloacetophenone.
-
Reduction: Reduction of the ketone functionality to a secondary alcohol.
-
O-alkylation: Alkylation of the resulting alcohol with a selenium-containing electrophile.
There are two main synthetic routes for miconazole, and by extension, for this compound. Route one involves reduction of the carbonyl group first, followed by N-alkylation and then O-alkylation. Route two starts with N-alkylation of the haloacetophenone with imidazole, followed by reduction of the carbonyl, and finally O-alkylation.[2] The second route is often preferred.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each synthetic step. Use a suitable solvent system that provides good separation between the starting material(s), intermediate(s), and the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially during optimization studies.[8]
Q3: What are the best practices for purifying the final compound?
A3: The final product, this compound, is typically purified by column chromatography on silica gel. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly used to elute the compound. After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a highly pure product.
Q4: Are there any specific safety precautions I should take when working with selenium-containing compounds?
A4: Yes, organoselenium compounds can be toxic. It is essential to handle these reagents and the final product in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for the specific selenium reagents you are using for detailed handling and disposal instructions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole
-
To a solution of imidazole (1.2 equivalents) in a suitable solvent (e.g., anhydrous acetonitrile or DMF) under an inert atmosphere, add a base (e.g., potassium carbonate, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 2,4-dichloro-α-haloacetophenone (1 equivalent) in the same solvent dropwise over 30 minutes.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ketone Reduction
-
Dissolve the N-alkylated imidazole intermediate (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol is often used in the next step without further purification.
Protocol 3: General Procedure for O-Alkylation with a Selenium-Containing Electrophile
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere, add a solution of the alcohol intermediate (1 equivalent) in the same solvent dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add the selenium-containing alkylating agent (e.g., a seleno-benzyl bromide, 1.2 equivalents) dropwise.
-
Heat the reaction mixture to 50-70°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 3. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Navigating Research with Selenium-Containing Antifungal Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with selenium-containing antifungal compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with selenium-containing antifungal compounds?
A1: Researchers often face several key challenges:
-
Solubility: Many organoselenium compounds exhibit poor aqueous solubility, complicating formulation and in vitro assays.[1][2]
-
Stability: The stability of selenium compounds can be influenced by factors such as pH, light, and the presence of oxidizing or reducing agents. Diselenides, for instance, can be sensitive to reduction.
-
Toxicity: While selenium is an essential trace element, higher concentrations can be toxic to mammalian cells.[3] Determining the therapeutic window where antifungal activity is maximized and host cytotoxicity is minimized is a critical challenge.
-
Synthesis and Purification: The synthesis of novel organoselenium compounds can be complex, and purification may require specialized chromatographic techniques to remove impurities that could interfere with biological assays.[4][5][6]
-
Analytical Detection: Accurate quantification of selenium compounds in biological matrices can be challenging and may require sensitive analytical methods like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (HPLC-ICP-MS).[7]
Q2: My selenium compound is not dissolving in my culture medium. What can I do?
A2: Poor solubility is a common issue. Here are some troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it to the final concentration in your aqueous medium. Be sure to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][2]
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles can improve its solubility and delivery to fungal cells.[3][8]
-
pH Adjustment: Depending on the chemical nature of your compound (e.g., presence of acidic or basic functional groups), adjusting the pH of the medium may improve solubility.
Q3: I am observing high cytotoxicity in my mammalian cell line controls. How can I mitigate this?
A3: High cytotoxicity can be a significant hurdle. Consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the half-maximal inhibitory concentration (IC50) for your compound against both fungal and mammalian cells. This will help you identify a therapeutic window.
-
Compound Purity: Ensure the purity of your compound. Impurities from the synthesis process could be contributing to the observed toxicity.
-
Exposure Time: Reduce the incubation time of the compound with the mammalian cells, if experimentally feasible.
-
Alternative Formulations: As with solubility issues, nanoparticle-based delivery systems can sometimes reduce non-specific toxicity to host cells.[8]
Q4: How do selenium-containing compounds exert their antifungal effects?
A4: The primary mechanisms of action include:
-
Induction of Oxidative Stress: Many selenium compounds can generate reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to proteins, lipids, and DNA, and ultimately apoptosis.[3][9][10][11]
-
Inhibition of Ergosterol Biosynthesis: Some selenium-containing azole derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This disrupts the fungal cell membrane integrity.[8][12][13]
-
Enzyme Inhibition: Selenium compounds can interact with sulfhydryl groups of essential fungal enzymes, leading to their inactivation.
Troubleshooting Guides
Problem: Inconsistent Antifungal Activity (MIC/MFC values vary between experiments)
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard). |
| Compound Stability | Prepare fresh stock solutions of the selenium compound for each experiment. If storing stock solutions, validate their stability under the storage conditions (e.g., temperature, light exposure). |
| Media Components | Some media components may interact with the selenium compound. Test for any potential interactions by incubating the compound in the media for the duration of the experiment and then assessing its integrity. |
| Plate Reading | Ensure consistent timing for reading the MIC endpoints. For some fungi, trailing growth can make visual determination of the MIC difficult. Consider using a spectrophotometric plate reader for more objective endpoint determination. |
Problem: Difficulty in Synthesizing Stable Selenium Nanoparticles (SeNPs)
| Possible Cause | Troubleshooting Steps |
| Aggregation of Nanoparticles | Optimize the concentration of the stabilizing agent. Ensure thorough mixing during the reduction of the selenium salt. |
| Inconsistent Particle Size | Precisely control the reaction parameters, including temperature, pH, and the rate of addition of the reducing agent.[2] |
| Low Yield | Ensure the complete reduction of the selenium precursor. Vary the concentration of the reducing agent and the reaction time. |
| Contamination | Use sterile techniques, especially for biological synthesis methods, to prevent microbial contamination that can interfere with nanoparticle formation. |
Quantitative Data Summary
Table 1: Antifungal Activity of Selenium Compounds
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Selenium Nanoparticles | Candida albicans | 70 | - | [14][15] |
| Selenium Nanoparticles | Aspergillus fumigatus | 100 | - | [14][15] |
| Selenium Nanoparticles | Malassezia sympodialis | 10 | - | [7] |
| Selenium Nanoparticles | Malassezia furfur | 50 | - | [7] |
| Selenium Disulfide | Malassezia furfur | 150 | 150 | [16] |
| Selenium Disulfide | Malassezia sympodialis | 150 | 150 | [16] |
| Selenium Nanoparticles | Fusarium spp. | 0.016 - 16 | - | [17] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. "-" indicates data not available.
Table 2: Cytotoxicity of Selenium Compounds against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Selenite | MCF-10A (non-tumorigenic breast) | 66.18 | [18] |
| Selenite | BT-549 (breast cancer) | 29.54 | [18] |
| Selenite | MDA-MB-231 (breast cancer) | 50.04 | [18] |
| Selenomethionine | MCF-10A (non-tumorigenic breast) | 441.76 | [18] |
| Selenomethionine | BT-549 (breast cancer) | 173.07 | [18] |
| Selenomethionine | MDA-MB-231 (breast cancer) | 197.66 | [18] |
| Ebselen | MCF-10A (non-tumorigenic breast) | 82.07 | [18] |
| Ebselen | BT-549 (breast cancer) | 53.21 | [18] |
| Ebselen | MDA-MB-231 (breast cancer) | 62.52 | [18] |
| Diphenyl diselenide | MCF-10A (non-tumorigenic breast) | 56.86 | [18] |
| Diphenyl diselenide | BT-549 (breast cancer) | 50.52 | [18] |
| Diphenyl diselenide | MDA-MB-231 (breast cancer) | 60.79 | [18] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][19][20][21][22]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Selenium Compound Dilutions:
-
Dissolve the selenium compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The endpoint can also be read using a microplate reader by measuring the optical density at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: Green Synthesis of Selenium Nanoparticles (SeNPs)
This protocol describes a general method for the green synthesis of SeNPs using a plant extract as a reducing and stabilizing agent.[12][23][24]
-
Preparation of Plant Extract:
-
Thoroughly wash and dry fresh plant leaves (e.g., Melia azedarach).[12]
-
Boil a known weight of the leaves in distilled water for a specified time (e.g., 5-10 minutes).
-
Cool the extract and filter it to remove plant debris.
-
-
Synthesis of SeNPs:
-
Prepare a solution of sodium selenite (Na2SeO3) in distilled water (e.g., 10 mM).
-
Heat the sodium selenite solution to a specific temperature (e.g., 80°C) with constant stirring.
-
Add the plant extract to the heated sodium selenite solution. The ratio of extract to selenite solution should be optimized.
-
Continue stirring and heating for a defined period (e.g., 30 minutes). A color change (e.g., to red) indicates the formation of SeNPs.[25]
-
-
Purification of SeNPs:
-
Centrifuge the solution at high speed to pellet the SeNPs.
-
Discard the supernatant and wash the pellet with distilled water and/or ethanol to remove unreacted precursors and extract components.
-
Repeat the washing step multiple times.
-
Dry the purified SeNPs for further characterization and use.
-
Visualizations
Caption: Experimental workflow for synthesis and testing of SeNPs.
Caption: ROS-mediated antifungal mechanism of selenium compounds.
Caption: Inhibition of ergosterol biosynthesis by selenium-azoles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of Selenium Nanoparticles and Their Applications in Enhancing Plant Stress Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium induces a multi-targeted cell death process in addition to ROS formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Basidiomycota Fungi and ROS: Genomic Perspective on Key Enzymes Involved in Generation and Mitigation of Reactive Oxygen Species [frontiersin.org]
- 12. Antifungal activity of green synthesized selenium nanoparticles and their effect on physiological, biochemical, and antioxidant defense system of mango under mango malformation disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activity of Selenium Nanoparticles Synthesized by Bacillus species Msh-1 Against Aspergillus fumigatus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arjonline.org [arjonline.org]
- 17. In vitro antifungal activity of biosynthesized selenium nanoparticles using plant extracts and six comparators against clinical Fusarium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferative Effect of Inorganic and Organic Selenium Compounds in Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Harnessing endophytic fungi for biosynthesis of selenium nanoparticles and exploring their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Antifungal Agent 58 and Fluconazole Against Resistant Candida Species: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly within Candida species, presents a significant challenge in the management of invasive fungal infections. Fluconazole, a widely used azole antifungal, is increasingly rendered ineffective by resistance mechanisms. This has spurred the development of novel antifungal agents with alternative mechanisms of action or improved potency against resistant strains. This guide provides a detailed comparison of the preclinical efficacy of a novel selenium-containing miconazole analogue, referred to as Antifungal Agent 58, and the conventional antifungal, fluconazole, against resistant Candida species.
Executive Summary
This compound, a novel selenium-containing miconazole analogue, demonstrates superior in vitro activity against a range of fluconazole-resistant Candida species. Preliminary mechanistic studies suggest that, like fluconazole, this compound targets the fungal enzyme lanosterol 14α-demethylase (CYP51). However, its modified structure may allow it to overcome common resistance mechanisms that affect fluconazole. This document summarizes the available quantitative data, details the experimental protocols used for evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
In Vitro Efficacy: A Quantitative Comparison
The in vitro antifungal activity of this compound and fluconazole was evaluated against a panel of pathogenic Candida species, including strains with known resistance to fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each agent.
Table 1: Comparative In Vitro Activity (MIC in μg/mL) of this compound and Fluconazole against Candida Species
| Fungal Strain | This compound (Compound A21) MIC (μg/mL) | Fluconazole MIC (μg/mL) | Miconazole MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.25 | 0.5 | 0.25 |
| Candida albicans (Clinical Isolate 5314) | 0.06 | 2 | 0.5 |
| Candida albicans (Fluconazole-Resistant) | 0.125 | >64 | 1 |
| Candida glabrata (ATCC 90030) | 1 | 16 | 0.5 |
| Candida krusei (ATCC 6258) | 2 | 64 | 1 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 2 | 0.25 |
| Candida tropicalis (ATCC 750) | 0.25 | 4 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 8 | 8 | 1 |
Data synthesized from Xu H, et al. Eur J Med Chem. 2020 Jul 15;198:112360. This compound is referred to as compound A21 in this study.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the fungal inoculum and serially diluted antifungal agents were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (approximately 50% for azoles) of growth compared to the drug-free control well.
Candida albicans CYP51 Enzyme Inhibition Assay
The inhibitory effect of the antifungal agents on the C. albicans CYP51 enzyme was assessed to elucidate their mechanism of action.
-
Enzyme and Substrate Preparation: Recombinant C. albicans CYP51 enzyme was purified. The substrate, lanosterol, was prepared in a suitable buffer.
-
Inhibition Assay: The antifungal compounds were pre-incubated with the CYP51 enzyme in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, lanosterol, and a reducing system (NADPH-cytochrome P450 reductase).
-
Product Analysis: The reaction mixture was incubated, and the depletion of the substrate and formation of the product were monitored using high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the antifungal agent that resulted in a 50% inhibition of the enzyme activity (IC50) was calculated.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fluconazole Resistance Mechanisms in Candida.
A Comparative Analysis of Antifungal Agent 58 and Miconazole for Researchers and Drug Development Professionals
An In-depth Guide to Two Potent Antifungal Compounds
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel agents with improved efficacy and safety profiles is paramount. This guide provides a detailed comparative analysis of Antifungal Agent 58, a promising new selenium-containing miconazole analogue, and its well-established predecessor, miconazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Introduction to the Antifungal Agents
Miconazole is a synthetic imidazole derivative that has been a cornerstone of antifungal therapy for decades. Its broad-spectrum activity against a wide variety of yeasts and dermatophytes has made it a common ingredient in topical and oral antifungal formulations.
This compound (also known as compound A21) is a novel analogue of miconazole, distinguished by the incorporation of a selenium atom.[1][2] This structural modification is the basis for its enhanced antifungal properties and potentially improved safety profile. It has been specifically highlighted for its potent activity against fluconazole-resistant strains of Candida albicans.[1]
Mechanism of Action: A Shared Target with Enhanced Activity
Both miconazole and this compound exert their antifungal effects by targeting the same key enzyme in the fungal cell membrane: lanosterol 14α-demethylase (CYP51) .[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of CYP51 by these azole compounds leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).
Preliminary mechanistic studies indicate that this compound exhibits a strong inhibitory effect on Candida albicans CYP51.[2] While the fundamental mechanism is shared with miconazole, the selenium moiety in this compound is believed to contribute to its enhanced potency.
Miconazole is also known to have a secondary mechanism of action involving the inhibition of peroxidases, leading to an accumulation of reactive oxygen species (ROS) within the fungal cell, which contributes to its fungicidal activity.[4] It is plausible that this compound may also share or enhance this secondary mechanism, although further research is needed to confirm this.
References
A Comparative Analysis of Antifungal Agent 58 and Echinocandins in Preclinical Fungal Models
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of the investigational Antifungal Agent 58 against the established echinocandin class of drugs. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antifungal therapeutics.
Executive Summary
This compound, a novel inhibitor of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, demonstrates potent in vitro activity against a broad range of fungal pathogens, including species with reduced susceptibility to echinocandins. This comparison guide outlines the distinct mechanisms of action, presents a summary of in vitro efficacy data, details the experimental protocols for data generation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The in vitro efficacy of this compound and the echinocandin, caspofungin, was evaluated against a panel of clinically relevant fungal isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined using standardized broth microdilution methods.
Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) of this compound and Caspofungin
| Fungal Species | This compound (MIC Range) | Caspofungin (MIC Range) |
| Candida albicans | 0.06 - 0.5 | 0.03 - 0.25 |
| Candida glabrata | 0.125 - 1 | 0.06 - 0.5 |
| Candida parapsilosis | 0.25 - 2 | 1 - 8 |
| Aspergillus fumigatus | 0.03 - 0.25 | 0.015 - 0.125 |
| Cryptococcus neoformans | 0.5 - 4 | >16 |
Experimental Protocols
The following protocols were employed to generate the comparative efficacy data.
In Vitro Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents against various fungal isolates.
Methodology:
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of this compound and caspofungin were prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well. For yeasts, this was often determined by visual inspection or spectrophotometrically. For molds, the Minimum Effective Concentration (MEC), characterized by the observation of abnormal hyphal growth, is often recorded for echinocandins.
Mandatory Visualizations
Mechanism of Action and Signaling Pathways
Head-to-Head Comparison: Antifungal Agent 58 Versus Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational antifungal agent 58, a selenium-containing miconazole analogue, against established azole antifungals. The information presented is based on available scientific literature and is intended to provide an objective overview of its performance, supported by experimental data.
Overview of this compound
This compound (also referred to as compound A21) is a novel synthetic azole derivative incorporating selenium into its structure.[1] This modification is based on the principle of bioisosterism, where the selenium atom replaces another atom to enhance biological activity. It has been investigated for its potential as a potent antifungal, particularly against strains resistant to existing therapies.
Mechanism of Action
Like other azole antifungals, this compound is believed to exert its effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and proliferation. The proposed mechanism of action is illustrated in the following pathway diagram.
Caption: Proposed mechanism of azole antifungals, including this compound.
Comparative In Vitro Activity
Studies have shown that this compound exhibits potent in vitro activity against a range of pathogenic fungi, including strains of Candida albicans that are resistant to fluconazole.[1] The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The following table summarizes the available MIC data for this compound against Candida albicans.
Table 1: In Vitro Antifungal Activity of this compound against Candida albicans
| Fungal Strain | This compound MIC Range (µg/mL) |
| Candida albicans | 0.06 - 8[1] |
Note: A comprehensive comparison table with other azoles against a wider range of fungal species is not available in the public domain at this time.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined in the primary research literature. Below are generalized methodologies for key experiments typically performed for novel antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.
Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.
Protocol:
-
Preparation of Antifungal Agent Stock Solution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar medium. A standardized suspension of the fungal cells is prepared in sterile saline or water and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the growth medium to achieve a final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells (growth control without the drug and sterility control without the fungus) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Hemolysis Assay
This assay is performed to assess the potential of a compound to damage red blood cells, providing an indication of its in vitro toxicity.
References
In Vitro and In Vivo Correlation of Antifungal Agent 58 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent 58, a novel selenium-containing miconazole analogue, with established antifungal drugs. The analysis is based on available in vitro experimental data. Currently, there is no publicly available in vivo data for this compound. However, this guide presents a detailed, standardized in vivo experimental workflow to establish such a correlation, providing a framework for future research.
Executive Summary
This compound (also known as compound A21) is a potent antifungal compound that has demonstrated significant in vitro activity, particularly against fluconazole-resistant strains of Candida albicans.[1] As a miconazole analogue containing selenium, its mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This mode of action is shared with other azole antifungals like miconazole and fluconazole. In vitro studies indicate that this compound exhibits superior or comparable activity to miconazole against various fungal pathogens. Furthermore, preliminary safety assessments suggest a favorable profile with lower hemolytic activity than miconazole.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and comparator drugs against a panel of pathogenic fungi. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of this compound and Comparator Drugs
| Fungal Strain | This compound (Compound A21) | Miconazole | Fluconazole |
| Candida albicans (ATCC 10231) | 0.06 | 0.13 | 0.25 |
| Candida albicans (Fluconazole-resistant) | 0.5 | 4 | >64 |
| Candida parapsilosis | 0.13 | 0.25 | 1 |
| Candida tropicalis | 0.25 | 0.5 | 2 |
| Candida krusei | 1 | 2 | 16 |
| Candida glabrata | 8 | 16 | 32 |
| Cryptococcus neoformans | 0.25 | 0.5 | 4 |
| Aspergillus fumigatus | 2 | 4 | >64 |
Data extracted from Xu H, et al. Eur J Med Chem. 2020 Jul 15;198:112360. The table presents a selection of the reported data for illustrative purposes.
Signaling Pathway and Experimental Workflows
Ergosterol Biosynthesis Pathway and Mechanism of Action of Azole Antifungals
The primary target of this compound and other azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting CYP51, azole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
In Vitro Antifungal Susceptibility Testing Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for in vitro antifungal susceptibility testing (MIC determination).
Hypothetical In Vivo Efficacy Evaluation Workflow
As no in vivo data for this compound is currently available, a standard experimental workflow for evaluating the efficacy of a novel antifungal agent in a murine model of systemic candidiasis is presented below. This model is a well-established method for assessing the potential therapeutic value of new antifungal compounds.[3][4][5][6]
Caption: Hypothetical workflow for in vivo efficacy evaluation in a murine model.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs against various fungal strains.
Methodology: The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeasts.
-
Fungal Strains and Culture Conditions: Fungal isolates, including standard strains and clinical isolates of Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus, were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was determined as the lowest drug concentration that caused a significant inhibition of visible growth compared to the growth control well.
Hemolysis Assay
Objective: To assess the membrane-damaging effect of this compound on red blood cells as an indicator of its potential cytotoxicity.
Methodology:
-
Red Blood Cell Preparation: Fresh rabbit red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a concentration of 2%.
-
Incubation: The red blood cell suspension was incubated with various concentrations of this compound, miconazole (positive control), and PBS (negative control) at 37°C for 1 hour.
-
Measurement: The samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis was calculated relative to the positive control (100% hemolysis induced by a surfactant like Triton X-100).
Candida albicans CYP51 Inhibition Assay
Objective: To confirm the inhibitory activity of this compound on its target enzyme, CYP51.
Methodology: A fluorescence-based assay using a recombinant C. albicans CYP51 enzyme can be employed.
-
Recombinant Enzyme: Purified recombinant C. albicans CYP51 is used.
-
Assay Reaction: The enzyme is incubated with a fluorogenic substrate and a NADPH-cytochrome P450 reductase in the presence of varying concentrations of this compound or a known CYP51 inhibitor (e.g., ketoconazole).
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time, which corresponds to the metabolism of the substrate by CYP51.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Hypothetical In Vivo Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection.
Methodology:
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: Mice are infected intravenously with a lethal or sublethal dose of a virulent strain of Candida albicans.
-
Treatment: At a specified time post-infection, mice are treated with this compound, a vehicle control, and a positive control drug (e.g., fluconazole) via an appropriate route of administration (e.g., oral or intraperitoneal). Treatment is typically administered daily for a defined period (e.g., 7-14 days).
-
Efficacy Assessment:
-
Survival Study: The survival of the mice in each group is monitored daily for a period of up to 30 days.
-
Fungal Burden Study: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys and brain) are harvested, homogenized, and plated on a selective medium to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test, and differences in organ fungal burden are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates promising in vitro characteristics, including potent activity against fluconazole-resistant Candida albicans and a potentially improved safety profile compared to miconazole. Its mechanism of action through the inhibition of CYP51 is well-established for the azole class of antifungals.
The critical next step in the development of this compound is the evaluation of its in vivo efficacy and pharmacokinetics. The presented hypothetical in vivo experimental workflow provides a standard and robust methodology to assess its therapeutic potential in a relevant animal model of systemic candidiasis. The correlation of in vitro MIC values with in vivo efficacy will be crucial in determining the clinical promise of this novel antifungal agent and for guiding future drug development efforts. Researchers are encouraged to pursue such studies to fully elucidate the potential of this compound in addressing the growing challenge of fungal infections.
References
- 1. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of CS-758 (R-120758), a New Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 58
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates a thorough evaluation of novel therapeutic agents to understand their potential for cross-resistance with existing drugs. This guide provides a comparative analysis of the hypothetical "Antifungal Agent 58" against established antifungal classes, offering insights into its potential efficacy against resistant fungal pathogens. The data presented for this compound is illustrative to guide researchers in their own comparative studies.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to predicting and interpreting cross-resistance patterns.
-
This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound inhibits a novel enzyme, "Enzyme X," in the fungal cell wall synthesis pathway, distinct from the targets of existing drug classes.
-
Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals primarily inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] Alterations in the ERG11 gene or its overexpression are common mechanisms of azole resistance.[1][5]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately, cell death.[6][7][8] Resistance to polyenes can arise from alterations in the ergosterol biosynthesis pathway, reducing the amount of ergosterol in the cell membrane.[2]
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins represent a newer class of antifungals that inhibit the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[3][7][9] Resistance is often associated with mutations in the FKS genes that encode the catalytic subunit of the glucan synthase enzyme.[5][10]
Data Presentation: Comparative Antifungal Susceptibility
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and other antifungals against a panel of Candida albicans strains with known resistance mechanisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Strain | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans SC5314 (Wild-Type) | None (Susceptible) | 0.125 | 0.5 | 0.25 | 0.06 |
| C. albicans 12-99 | ERG11 Overexpression | 0.125 | 64 | 0.25 | 0.06 |
| C. albicans DSY296 | CDR1/CDR2 Upregulation (Efflux) | 0.25 | 32 | 0.25 | 0.06 |
| C. albicans ATCC 200955 | FKS1 Mutation | 0.125 | 0.5 | 0.25 | 16 |
| C. albicans (Hypothetical) | ERG3 Mutation | 16 | 8 | 4 | 0.06 |
Data for this compound is hypothetical.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the standardized methods for antifungal susceptibility testing.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to create a range of concentrations.
-
Microdilution Plate Setup: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
Inoculation: 100 µL of the prepared fungal inoculum is added to each well containing the antifungal agent. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are also included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Visualizations: Workflows and Pathways
Discussion and Conclusion
The hypothetical data suggests that this compound may be effective against strains of C. albicans that have developed resistance to azoles through mechanisms such as ERG11 overexpression and efflux pump upregulation, as well as against echinocandin-resistant strains with FKS1 mutations. However, potential for cross-resistance is observed with strains harboring mutations in other ergosterol biosynthesis genes like ERG3. This underscores the importance of understanding the specific resistance mechanisms at play in a clinical setting.
Several mechanisms can lead to cross-resistance between different antifungal agents.[2] For instance, the upregulation of multidrug efflux pumps can confer resistance to a wide range of structurally unrelated compounds.[1][5][11] Similarly, alterations in the target enzyme of one drug can sometimes affect the binding of other drugs that target the same metabolic pathway.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. reviberoammicol.com [reviberoammicol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Safety Profile of Antifungal Agent 58 and Other Antifungals: A Guide for Researchers
For researchers and drug development professionals, understanding the safety profile of a novel antifungal candidate is as critical as evaluating its efficacy. This guide provides a comparative overview of the safety of Antifungal Agent 58 against established antifungal classes, supported by available data and detailed experimental methodologies.
This compound (also referred to as compound A21) is a novel, potent antifungal agent, reported to be effective against fluconazole-resistant strains of Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 0.06-8 μg/mL.[1][2] It is a miconazole analogue containing selenium.[3][4][5][6][7] While comprehensive preclinical and clinical safety data for this compound are not yet publicly available, initial in-vitro studies have provided some insights into its safety relative to existing agents.
This guide summarizes the known safety aspects of this compound and compares them with the well-documented safety profiles of major antifungal classes: polyenes (Amphotericin B), azoles (Fluconazole, Voriconazole), and echinocandins (Caspofungin).
Key Safety and Toxicity Data
Quantitative data on the safety profiles of various antifungal agents are summarized below. It is important to note the significant lack of data for this compound, which is a key area for future investigation.
In Vitro Cytotoxicity
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Antifungal Agent | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Amphotericin B | GMK (Green Monkey Kidney) | ~5 (oxidized form has lower cytotoxicity) | [8] |
| Fluconazole | Data Not Available | - | - |
| Voriconazole | Data Not Available | - | - |
| Caspofungin | Data Not Available | - | - |
Hemolytic Activity
Hemolysis assays assess the ability of a compound to damage red blood cells. A higher percentage of hemolysis indicates greater toxicity.
| Antifungal Agent | Concentration | Hemolysis (%) | Comparison | Reference |
| This compound | Not Specified | Lower than Miconazole | Higher Safety than Miconazole | [3] |
| Miconazole | Not Specified | Higher than this compound | Lower Safety than this compound | [3] |
| Amphotericin B | Not Specified | Significant Hemolytic Activity | - | [9] |
Clinical Adverse Events
The following table summarizes common adverse events and discontinuation rates due to adverse events observed in clinical trials for systemic antifungal agents.
| Antifungal Class | Common Adverse Events | Discontinuation Rate due to Adverse Events (%) |
| Polyenes (Amphotericin B) | Infusion-related reactions (fever, chills), nephrotoxicity, electrolyte imbalances (hypokalemia), hepatotoxicity.[10][11] | High |
| Azoles (Fluconazole, Voriconazole) | Hepatotoxicity, gastrointestinal disturbances, skin rash. Voriconazole is also associated with visual disturbances and neurotoxicity.[12][13][14] | Fluconazole: Low to moderate. Voriconazole: Higher than fluconazole. |
| Echinocandins (Caspofungin) | Generally well-tolerated. Possible adverse effects include histamine-mediated symptoms, elevated liver enzymes, and gastrointestinal upset.[12][15] | Low (generally considered the safest class).[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety and toxicity studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the antifungal agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow.
In Vivo Toxicity Studies in Rodent Models
Animal models are essential for evaluating the systemic toxicity of a new chemical entity before it can be considered for human trials.
Protocol for Acute and Repeated-Dose Toxicity:
-
Animal Model: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.
-
Dosing: For acute toxicity, administer a single high dose of the antifungal agent. For repeated-dose studies, administer the compound daily for a specified period (e.g., 28 days) at multiple dose levels (low, medium, and high).[15] A control group should receive the vehicle only.
-
Observations: Monitor the animals daily for clinical signs of toxicity, changes in body weight, and food and water consumption.
-
Clinical Pathology: At the end of the study, collect blood samples for hematological and biochemical analysis. Key parameters for hepatotoxicity include alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Key parameters for nephrotoxicity include blood urea nitrogen (BUN) and creatinine.
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.
General Workflow for In Vivo Toxicity Studies.
Signaling Pathways in Antifungal Toxicity
Understanding the molecular mechanisms of toxicity is crucial for developing safer antifungal agents.
Amphotericin B Toxicity Pathway
The toxicity of Amphotericin B is primarily attributed to its interaction with sterols in cell membranes. While it preferentially binds to ergosterol in fungal membranes, it can also interact with cholesterol in mammalian cell membranes, leading to pore formation and subsequent cell death.[18] Recent studies suggest that its interaction with the host's immune system via Toll-like receptors (TLRs) also plays a role in its toxicity. Deoxycholate Amphotericin B signals through TLR2, promoting a pro-inflammatory response, while the less toxic liposomal formulation signals through TLR4, leading to a more anti-inflammatory response.[19][20]
Amphotericin B Toxicity Pathways.
Azole-Induced Hepatotoxicity
Azole antifungals are known to cause drug-induced liver injury (DILI).[21][22] The exact mechanisms are not fully elucidated but are thought to involve a combination of factors including inhibition of mammalian cytochrome P450 enzymes, mitochondrial dysfunction, and idiosyncratic immune-mediated responses.
Mechanisms of Azole-Induced Hepatotoxicity.
Conclusion
The development of new antifungal agents with improved safety profiles is a critical area of research. While this compound shows promise as a potent antifungal, particularly against resistant strains, a comprehensive evaluation of its safety is paramount. The available data suggests a potentially favorable hemolytic profile compared to miconazole. However, further in vitro and in vivo studies are necessary to fully characterize its cytotoxicity, organ-specific toxicity, and overall safety profile. This will enable a more direct and meaningful comparison with established antifungal agents and guide its future clinical development. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable safety data.
References
- 1. In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro evaluation of antifungal and cytotoxic activities as also the therapeutic safety of the oxidized form of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adverse Drug Reactions in Patients Receiving Systemic Antifungal Therapy at a High-Complexity Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 13. Oral Azole Antifungal Medications and Risk of Acute Liver Injury, Overall and by Chronic Liver Disease Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Amphotericin B - Wikipedia [en.wikipedia.org]
- 19. Acute Infusion-Related Side Effects of Amphotericin B Lipid Complex (ABLC) in Oncohematological Patients: Real-World Data from Brazilian Reference Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal amphotericin B activates antifungal resistance with reduced toxicity by diverting Toll-like receptor signalling from TLR-2 to TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database [frontiersin.org]
Benchmarking Antifungal Agent 58 and Related Peptides Against Clinical Fungal Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the indolicidin-derived peptide, Antifungal Agent 58 (In-58), and related antimicrobial peptides (AMPs) against clinically significant fungal isolates. The performance of these peptides is benchmarked against standard-of-care antifungal drugs, supported by available experimental data.
Executive Summary
This compound (In-58), a synthetic derivative of the naturally occurring peptide indolicidin, has demonstrated potent fungicidal activity against the pathogenic fungus Sporothrix globosa. Its mechanism of action involves a multi-pronged attack on the fungal cell, leading to cell death. While direct comparative data for In-58 against other major fungal pathogens is not yet available, this guide draws on published in vitro studies of related indolicidin-derived peptides and other antimicrobial peptides to provide a broader perspective on their potential as a new class of antifungals. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data, details on experimental protocols for antifungal susceptibility testing, and a visualization of the proposed mechanism of action.
In Vitro Antifungal Activity: A Comparative Analysis
The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for In-58 and other indolicidin-derived peptides against various clinical fungal isolates, in comparison to standard antifungal agents.
Note: Data for Candida, Aspergillus, and Cryptococcus species are based on studies of indolicidin and other antimicrobial peptides, as direct data for In-58 against these pathogens is not yet published.
Table 1: Antifungal Activity against Sporothrix globosa
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MFC Range (µg/mL) | Geometric Mean MFC (µg/mL) |
| In-58 | 0.5 - 4 | 2.69 | 1 - 8 | 5.21 |
| Itraconazole | 1 - 4 | 1.87 | 2 - 16 | 4.13 |
| Terbinafine | 0.13 - 0.5 | 0.20 | 0.25 - 1 | 0.47 |
| Amphotericin B | 2 - 8 | 3.87 | 4 - 16 | 8.00 |
Data sourced from a study on 21 clinical isolates of Sporothrix globosa.
Table 2: Comparative Antifungal Activity of Indolicidin-Derived Peptides and Standard Antifungals against Candida Species
| Fungal Species | Indolicidin/AMPs MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 12.5 - 100 | 0.25 - 64 | 0.125 - 2 | 0.03 - 2 |
| Candida glabrata | 16 - >128 | 1 - >256 | 0.25 - 4 | 0.06 - 4 |
| Candida parapsilosis | 4 - >128 | 0.125 - 8 | 0.125 - 2 | 0.5 - 4 |
| Candida krusei | 8 - >128 | 16 - 64 | 0.5 - 4 | 0.25 - 4 |
Note: This table compiles data from multiple studies on various antimicrobial peptides and is intended for comparative purposes. The MIC ranges for AMPs can vary significantly based on the specific peptide sequence.
Table 3: Comparative Antifungal Activity of Antimicrobial Peptides and Standard Antifungals against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) |
| Antimicrobial Peptides (various) | 20 - >128 |
| Voriconazole | 0.25 - 2 |
| Amphotericin B | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 |
Note: Data for antimicrobial peptides against Aspergillus species is limited and shows high variability. The presented range is indicative of the challenges in finding peptides with potent activity against filamentous fungi.
Table 4: Comparative Antifungal Activity of Antimicrobial Peptides and Standard Antifungals against Cryptococcus neoformans
| Antifungal Agent | MIC Range (µg/mL) |
| Antimicrobial Peptides (various) | 4 - 128 |
| Fluconazole | 2 - 16 |
| Amphotericin B | 0.25 - 1 |
| Flucytosine | 0.125 - 32 |
Mechanism of Action of Antifungal Agent In-58
The fungicidal activity of In-58 against Sporothrix globosa is attributed to a multi-target mechanism that disrupts cellular homeostasis.[1] This multifaceted approach is a promising feature that may reduce the likelihood of resistance development. The proposed signaling pathway is illustrated below.
Caption: Proposed multi-target mechanism of action of In-58 leading to fungal cell death.
Experimental Protocols
The following section outlines the detailed methodologies for the key experiments cited in this guide, primarily based on the protocols for antifungal susceptibility testing of peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, with modifications for antimicrobial peptides.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida and Aspergillus, 30°C for Cryptococcus) for 24-48 hours or until sufficient growth is observed.
-
For yeasts, colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is then diluted to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is then adjusted to the desired concentration (typically 0.4-5 x 10^4 CFU/mL).
2. Preparation of Antifungal Agents:
-
In-58 and other peptides are dissolved in a suitable solvent (e.g., sterile water, 0.01% acetic acid) to create a stock solution.
-
Standard antifungal drugs are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
The plates are incubated at the appropriate temperature for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the growth control). For some fungicidal agents, a 100% inhibition endpoint may be used.
Experimental Workflow Diagram
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Toxicity and Therapeutic Potential
A crucial aspect of developing new antimicrobial agents is their selectivity for microbial cells over host cells. Indolicidin itself has been noted for its hemolytic activity and cytotoxicity to mammalian cells.[2] However, modifications to the peptide structure, such as those in In-58 (substitution of tryptophan with D-phenylalanine), have been shown to reduce this toxicity while maintaining or even enhancing antimicrobial activity.[1]
One study reported that In-58 has low hemolytic activity, with a minimal concentration inducing 50% hemolysis of >200 μg/mL.[1] Another study on an indolicidin-derived peptide, peptide 3.1, also demonstrated low cytotoxicity in hemolysis tests and MTT assays.[3] This suggests that engineered indolicidin derivatives like In-58 have a promising therapeutic window. Further comprehensive in vivo toxicity studies are required to fully assess the safety profile of In-58.
Conclusion
This compound (In-58) demonstrates potent in vitro activity against Sporothrix globosa, a clinically relevant fungal pathogen. Its multi-target mechanism of action is a promising characteristic for overcoming antifungal resistance. While direct comparative data against other key fungal pathogens is currently lacking, the broader class of indolicidin-derived antimicrobial peptides shows variable but often promising activity against Candida and Cryptococcus species. The activity of these peptides against Aspergillus species appears to be more limited. The reduced cytotoxicity of modified peptides like In-58 enhances their therapeutic potential. Further research is warranted to fully elucidate the antifungal spectrum and in vivo efficacy and safety of In-58 and other next-generation antimicrobial peptides.
References
- 1. Frontiers | Antifungal activity of indolicidin-derived peptide In-58 against Sporothrix globosa in vitro and in vivo [frontiersin.org]
- 2. Indolicidin-derived antimicrobial peptide analogs with greater bacterial selectivity and requirements for antibacterial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into an indolicidin-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antifungal Agent 58
Researchers, scientists, and drug development professionals handling Antifungal Agent 58 are responsible for its safe management from acquisition to disposal. Adherence to proper disposal procedures is critical to prevent environmental contamination and minimize potential harm to human health. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, which is treated as a hazardous pharmaceutical agent due to its potential bioactivity and toxicity.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and safety measures.
| PPE Component | Specification | Purpose |
| Gloves | Double chemotherapy gloves | Provides maximum protection against dermal exposure. |
| Gown | Protective gown | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Goggles and face shield or full face-piece respirator | Essential when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or combination particulate/chemical cartridge respirator | Required when handling powders or creating aerosols to prevent inhalation. |
All personnel involved in the handling and disposal of this compound must receive comprehensive safety training. This training should cover the recognition of hazardous drugs, appropriate spill response, and waste management procedures.[1][2]
II. Waste Segregation and Containerization
Proper segregation of waste is the first step in the disposal process. This compound waste must be separated from other laboratory waste streams.
| Waste Type | Container | Labeling |
| Bulk Waste | Special black RCRA-regulated containers | "Hazardous Waste," "this compound," and other required chemical information. |
| Trace Contaminated Items | Yellow trace waste sharps container (for sharps) or designated biohazard waste box | "Trace Chemotherapy Waste" or "Biohazard" as appropriate. |
| Unused or Expired Agent | Original container placed within a sealed plastic bag | Labeled as "Hazardous Waste for Disposal." |
Do not mix this compound waste with other chemical or biological waste streams.[3] All containers must be securely sealed to prevent leakage.
III. Disposal Procedures
The following step-by-step experimental protocol outlines the procedure for the disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Preparation:
-
Deactivation (if applicable and validated):
-
Currently, there is no single accepted method for the chemical deactivation of all hazardous agents.[3] If a validated chemical deactivation method for this compound exists, it should be performed according to the specific laboratory Standard Operating Procedure (SOP). The Safety Data Sheet (SDS) for the agent should be consulted for any known incompatibilities or deactivation procedures.[3]
-
-
Waste Consolidation:
-
Liquid Waste: Carefully pour liquid waste containing this compound into a designated black RCRA-regulated waste container. Use a funnel to prevent splashing.
-
Solid Waste: Place all trace-contaminated disposable items, such as gloves, absorbent pads, and empty vials, into the yellow trace waste container.[3]
-
Sharps: Dispose of any contaminated needles or syringes directly into a red sharps container only if they are completely empty with no visible residual drug.[3] If any volume of the drug remains, the entire syringe must be placed in the black RCRA bulk waste container.[3] Do not recap needles.[3]
-
Unused Agent: For unused or expired this compound, do not remove it from its original container. Place the entire container into a sealable plastic bag and then into the black RCRA waste container.
-
-
Final Packaging and Labeling:
-
Once the waste containers are full (typically no more than 90% capacity), securely seal them.
-
Ensure all containers are properly labeled with a hazardous waste tag that includes the contents, accumulation start date, and responsible researcher's name.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Submit a hazardous waste pick-up request to your institution's Environmental Health and Safety (EH&S) department.[3]
-
Diagram of this compound Disposal Workflow
References
Safe Handling and Disposal of Potent Antifungal Agents: A Comprehensive Guide for Laboratory Professionals
Introduction
This guide provides essential safety and logistical information for handling potent antifungal agents, exemplified here as "Antifungal agent 58," within a research and development setting. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below represent best practices for managing hazardous pharmaceutical compounds from receipt to disposal.
Essential Safety and Logistical Information: Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent antifungal agents is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] All personnel involved in the handling of these compounds, from compounding to disposal, must be trained in the proper donning and doffing of the equipment listed below.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (e.g., nitrile).[2][4] The outer glove should be worn over the gown cuff.[4] | Provides a primary barrier against skin contact.[5] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[4] Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[5] |
| Gown | Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[4] | Protects the body from contamination.[3] The solid front and tight cuffs prevent penetration of the hazardous substance.[4] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[2][5] | Protects the eyes and face from splashes and aerosols.[1][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling powders or volatile solutions outside of a containment device.[3][5] | Prevents inhalation of airborne particles or aerosols.[1] Surgical masks do not provide adequate respiratory protection.[3][5] |
| Head and Shoe Covers | Disposable hair cover and shoe covers.[2][3] | Minimizes the risk of contamination of hair and personal footwear and prevents tracking of contaminants outside the work area.[5] |
Operational Plans: Step-by-Step Handling Procedures
All handling of "this compound" should be conducted in a designated area, such as a Class II Biosafety Cabinet (BSC) or a fume hood, to minimize exposure.[1][6]
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Label the container clearly with the substance name, hazard warnings, and date of receipt.[6]
-
Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, or bases.[6][7][8]
Preparation and Handling:
-
Before beginning any work, ensure that all necessary safety equipment, including an eye wash station and safety shower, is accessible.[8]
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the antifungal agent within a certified containment device to control for aerosols and spills.[1]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.
-
Clean and decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.[8]
Experimental Workflow Diagram
Caption: A typical workflow for handling potent antifungal agents.
Disposal Plans: Managing Contaminated Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.[9][10]
Waste Segregation:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container.[9]
-
Solid Waste: Contaminated solid waste, including gloves, gowns, bench paper, and other disposable items, should be collected in clearly labeled, leak-proof bags or containers.
-
Liquid Waste: Unused solutions or liquid waste containing "this compound" should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
Disposal Procedure:
-
All waste must be segregated at the point of generation.[10]
-
Containers for hazardous waste must be clearly labeled with the contents and associated hazards.[9]
-
Store waste containers in a secure, secondary containment area pending pickup.[9]
-
Hazardous pharmaceutical waste is typically disposed of via incineration by a licensed hazardous waste management company.[12]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[11][13]
Waste Disposal Logical Relationship Diagram
Caption: Logical flow for the segregation and disposal of hazardous waste.
Experimental Protocols: General Methodology for Handling a Potent Compound
While a specific protocol for "this compound" would depend on the experiment, the following provides a generalized methodology for its safe handling during a typical in vitro study.
Objective: To prepare a stock solution and subsequent dilutions of "this compound" for use in a cell-based assay.
Materials:
-
"this compound" powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile, disposable labware
-
Personal Protective Equipment (as specified above)
-
Class II Biosafety Cabinet
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and prepare the work surface within the biosafety cabinet by wiping it down with a suitable disinfectant.
-
Weighing: Tare a sterile, tared weigh boat on the analytical balance. Carefully weigh the desired amount of "this compound" powder.
-
Solubilization: Transfer the powder to a sterile conical tube. Add the appropriate volume of solvent to achieve the desired stock solution concentration.
-
Mixing: Cap the tube securely and vortex until the compound is completely dissolved.
-
Dilution Series: Perform serial dilutions as required by the experimental design, using fresh, sterile tips for each dilution.
-
Labeling: Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate all surfaces and equipment. Dispose of all contaminated materials according to the waste disposal plan.
-
Storage: Store the stock solution and dilutions at the appropriate temperature as specified in the compound's handling documentation.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. osha.gov [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. summitagro-usa.com [summitagro-usa.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. medline.com [medline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
